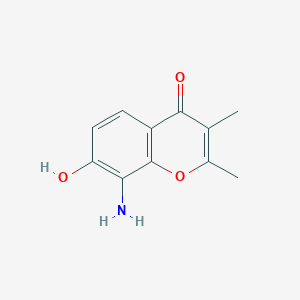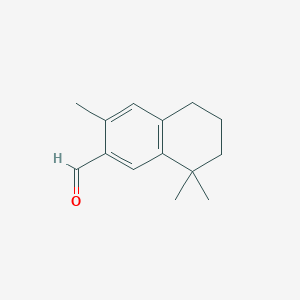
6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氟-2,3-二羟基萘-1,4-二酮是1,4-萘醌的衍生物,该类化合物以其多样的生物活性及其应用而闻名。该化合物在萘环的第6位有一个氟原子,在第2位和第3位有两个羟基,这使其成为各个研究和工业领域中一个独特而有价值的分子。
准备方法
合成路线和反应条件
6-氟-2,3-二羟基萘-1,4-二酮的合成通常涉及对2,3-二羟基萘-1,4-二酮进行氟化。一种常见的方法包括在受控条件下使用氟化剂,例如Selectfluor或N-氟苯磺酰亚胺(NFSI)。反应通常在室温或略微升高的温度下,在乙腈或二氯甲烷等有机溶剂中进行。
工业生产方法
该化合物的工业生产可能涉及使用类似氟化剂的大规模氟化工艺,但针对更高的产量和纯度进行了优化。该工艺可能包括额外的纯化步骤,例如重结晶或色谱法,以确保最终产品符合工业标准。
化学反应分析
反应类型
6-氟-2,3-二羟基萘-1,4-二酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成醌或其他氧化衍生物。
还原: 还原反应可以将醌结构转换回氢醌形式。
取代: 在适当的条件下,氟原子可以被其他亲核试剂取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应,通常在碱的存在下进行。
形成的主要产物
氧化: 形成6-氟-1,4-萘醌。
还原: 形成6-氟-2,3-二羟基-1,4-二氢萘。
取代: 根据所用亲核试剂的不同,形成各种取代的萘醌衍生物。
科学研究应用
6-氟-2,3-二羟基萘-1,4-二酮在科学研究中有着广泛的应用:
化学: 用作有机合成的试剂,以及合成更复杂分子的前体。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医学: 对其潜在的治疗应用进行研究,尤其是在新药开发中。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
6-氟-2,3-二羟基萘-1,4-二酮的作用机制涉及其与各种分子靶标和途径的相互作用。该化合物可以进行氧化还原循环,产生活性氧物质 (ROS),这些物质可以诱导细胞内的氧化应激。该特性在它的抗菌和抗癌活性中尤为有用,因为生成的ROS可以破坏细胞成分并抑制细胞生长。
相似化合物的比较
类似化合物
1,4-萘醌: 母体化合物,以其多样的生物活性而闻名。
2,3-二羟基萘-1,4-二酮: 缺乏氟原子,但具有类似的化学性质。
6-氟-1,4-萘醌: 结构类似,但在第2位和第3位没有羟基。
独特性
6-氟-2,3-二羟基萘-1,4-二酮的独特性在于同时存在氟原子和羟基,这赋予了它独特的化学反应性和生物活性。氟原子增强了该化合物的稳定性和亲脂性,而羟基则有助于其氧化还原性质和形成氢键的潜力。
本文详细介绍了6-氟-2,3-二羟基萘-1,4-二酮,涵盖了其合成、化学反应、应用、作用机制以及与类似化合物的比较。
属性
CAS 编号 |
89226-84-6 |
|---|---|
分子式 |
C10H5FO4 |
分子量 |
208.14 g/mol |
IUPAC 名称 |
6-fluoro-2,3-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5FO4/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3,14-15H |
InChI 键 |
WQFUXENRFAZEFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)C(=O)C(=C(C2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11898066.png)
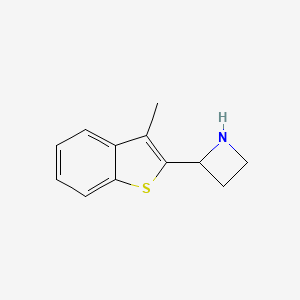
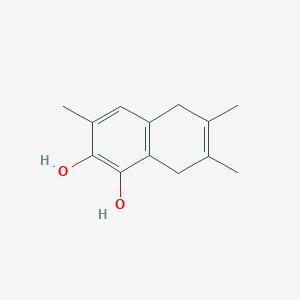
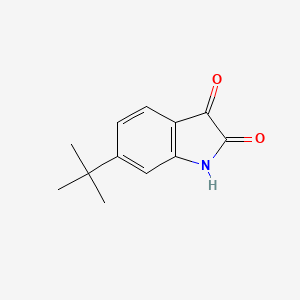

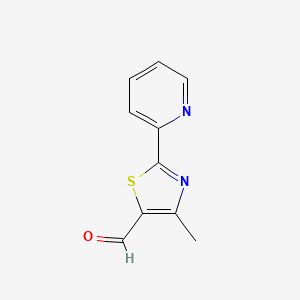
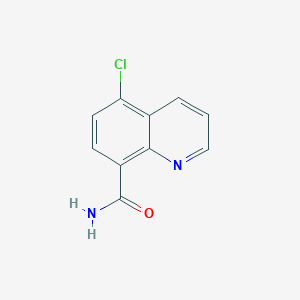
![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)



![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)
